molecular formula C5H9NO B1295487 1-Methylpyrrolidin-3-one CAS No. 68165-06-0

1-Methylpyrrolidin-3-one

Cat. No. B1295487
CAS RN: 68165-06-0
M. Wt: 99.13 g/mol
InChI Key: SLPUTJFVMJPMKV-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-3-one is a chemical compound that is part of the pyrrolidine family, which are cyclic secondary amines. It is a structural motif present in many natural products and pharmaceuticals. The compound is characterized by a five-membered ring containing nitrogen and a ketone functional group, which makes it a lactam. The presence of the methyl group at the 1-position indicates that it is a substituted pyrrolidine.

Synthesis Analysis

The synthesis of related pyrrolidine compounds has been explored in various studies. For instance, the synthesis of 3-amino-2-methylpyrrolidines was achieved through a novel protocol involving reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion and a final reduction step . Another study reported the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which could be related to the synthesis of pyrrolidine derivatives . Additionally, the diastereoselective synthesis of 1-alkyl-5-alkylidene-3-methylidenepyrrolidin-2-ones was accomplished through a two-step reaction sequence, which may provide insights into the synthesis of 1-methylpyrrolidin-3-one .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been analyzed in various studies. For example, the structure of a novel phthalide derivative was analyzed using X-ray diffraction and DFT calculations, which could provide a basis for understanding the structure of 1-methylpyrrolidin-3-one . The molecular structure of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole sesquihydrate, a related compound, was determined by X-ray crystallography, indicating a planar structure .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of ferrocene grafted N-methyl-spiropyrrolidines through 1,3-dipolar cycloaddition of azomethine ylides suggests that pyrrolidine rings can participate in cycloaddition reactions . The formal [3+2] cycloadditions of propargyl substrates to synthesize methylenepyrrolidines also indicate the potential reactivity of the pyrrolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylpyrrolidin-3-one can be deduced from related compounds. For example, the efficient synthesis of (R)-2-methylpyrrolidine describes the high yield and optical purity of the synthesized compound, which may share similar properties with 1-methylpyrrolidin-3-one . The crystallographic and spectroscopic characterization of a novel antitumor and antimicrobial pyrrolidin-2-one derivative provides insights into the physical properties such as crystal form and chirality, which could be relevant to 1-methylpyrrolidin-3-one .

Scientific Research Applications

  • Phase Equilibria Studies

    • 1-Methylpyrrolidin-3-one, also known as N-methylpyrrolidin-2-one, has been studied in the context of phase equilibria. Research demonstrates its role in forming well-defined complexes in solid states with distinct melting temperatures, which is significant in understanding the physical properties of chemical mixtures (Bugajewski & Bylicki, 1989).
  • Application in Organic Synthesis

    • The compound has been utilized extensively in organic synthesis. It is particularly noted for its use in bromination reactions of various organic compounds, oxidation reactions, and in the conversion of alkenes to aziridines, demonstrating its versatility as a reagent (Jain & Sain, 2010).
  • Antimicrobial and Antifungal Applications

    • Recent studies have shown that derivatives of 1-Methylpyrrolidin-3-one exhibit promising in vitro antifungal activities, suggesting its potential use in developing new antimicrobial agents (Cvetković et al., 2019).
  • Corrosion Inhibition

    • Novel cationic surfactants derived from 1-Methylpyrrolidin-3-one have shown efficacy as corrosion inhibitors for carbon steel pipelines, which is significant in the context of oil and gas well applications. This illustrates the compound's industrial and engineering potential (Hegazy et al., 2016).
  • Interactions in Liquid Mixtures

    • The compound has been studied for its interactions in binary and ternary liquid mixtures. Such studies are crucial for understanding the topological and molecular interactions in mixtures containing lactams and chlorotoluenes, which can impact a range of chemical processes (Sharma, Rohilla, & Bhagour, 2014).
  • Fluorination Reactions

    • 1-Methylpyrrolidin-3-one has been used in fluorination reactions, leading to the synthesis of various fluorinated derivatives. This application is particularly relevant in the development of new materials and pharmaceutical compounds (Coe, Smith, Tatlow, & Wyatt, 1975).

Safety And Hazards

1-Methylpyrrolidin-3-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

While specific future directions for 1-Methylpyrrolidin-3-one were not found in the retrieved sources, it’s clear that this compound and its derivatives have significant potential in the field of medicinal chemistry, particularly in the development of new drugs .

properties

IUPAC Name

1-methylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-3-2-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPUTJFVMJPMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218343
Record name 3-Pyrrolidone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidin-3-one

CAS RN

68165-06-0
Record name 3-Pyrrolidone, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068165060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyrrolidone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyrrolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Rádl, W Hafner, P Hezký, I Krejčí… - Collection of …, 1999 - cccc.uochb.cas.cz
… By the same method described for the preparation of 5, compound 6 was prepared from 1-methylpyrrolidin-3-one in 36% yield, mp 105–107 C. For C10H13ClN2O (212.7) calculated: …
Number of citations: 3 cccc.uochb.cas.cz
M Planchestainer, E Hegarty, CM Heckmann… - Chemical …, 2019 - pubs.rsc.org
… had improved TOF with both tetrahydrofuan-3-one (4a) and 1-methylpiperidin-3-one (6a) (35% and 90% increase, respectively) but it was in fact slower with 1-methylpyrrolidin-3-one (5a…
Number of citations: 19 pubs.rsc.org
GJ Durant, JM Loynes, SHB Wright - Journal of Medicinal …, 1973 - ACS Publications
Based on an analogy with adrenergic j-receptor stimulants and their antagonists, several aminoethylimidazo [l, 2-nlpyridines and-imidazo [1.5-aJpyridinesincluding their tetrahvdro …
Number of citations: 26 pubs.acs.org
JS Clark, PB Hodgson, MD Goldsmith… - Journal of the Chemical …, 2001 - pubs.rsc.org
… 2-Allyl-1-methylpyrrolidin-3-one 20. According to the general procedure, a solution of the α-diazo ketone 2a (177 mg, 1.06 mmol) in dry benzene (80 cm 3 ) was added to a solution of Cu…
Number of citations: 57 pubs.rsc.org
E Hegarty, F Paradisi - Chimia, 2020 - chimia.ch
Significant progress has been made in establishing transaminases as robust biocatalysts for the green and scalable synthesis of a diverse range of chiral amines. However, very few …
Number of citations: 8 www.chimia.ch
M Planchestainer, E Hegarty, C Heckmann, L Gourlay… - 2019 - chemrxiv.org
Here we report a rapid, reliable, and widely applicable solid-phase screening method for transaminase variants, which was successfully applied to a transaminase from Halomonas …
Number of citations: 3 chemrxiv.org

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